molecular formula C8H14ClF2NO2 B2540279 (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride CAS No. 2408936-99-0

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride

Cat. No.: B2540279
CAS No.: 2408936-99-0
M. Wt: 229.65
InChI Key: ACIUBPJFUABJIR-KGZKBUQUSA-N
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Description

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride is a fluorinated cyclic amino carboxylic acid derivative. Its molecular formula is C₈H₁₄ClF₂NO₂ (molecular weight: 229.66 g/mol), featuring a seven-membered cycloheptane ring with two fluorine atoms at the 4-position, an amino group at the 5-position, and a carboxylic acid moiety at the 1-position, stabilized as a hydrochloride salt . The stereochemistry (1R,5R) suggests specific spatial arrangements that may influence its physicochemical properties and biological interactions. This compound is cataloged under CAS identifier EN300-753751 and is likely utilized as a building block in medicinal chemistry for drug discovery .

Properties

IUPAC Name

(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBPJFUABJIR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the cycloheptane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been explored for its role in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against bacterial strains comparable to established antibiotics like penicillin and ciprofloxacin . The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the cycloheptane core can influence efficacy.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Research into similar structures has revealed their capacity to modulate neurotransmitter release, which could be beneficial in treating neurological disorders .

Synthesis and Characterization

The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride typically involves multi-step organic reactions. The characterization of this compound is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Case Study: Antimicrobial Derivatives

A series of derivatives were synthesized from (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride and tested against various microbial strains. Results indicated a broad spectrum of activity, particularly against resistant strains of bacteria. The study highlighted the significance of the difluorocycloheptane moiety in enhancing antimicrobial properties .

Case Study: Neuroactive Compounds

Another study focused on derivatives designed for neuropharmacological applications. These compounds were evaluated for their effects on neurotransmitter systems in vitro. The findings suggested that specific modifications to the cycloheptane structure could lead to increased binding affinity for neurotransmitter receptors, indicating potential therapeutic uses in treating conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System CAS/Identifier
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride C₈H₁₄ClF₂NO₂ 229.66 Cycloheptane, 4,4-diF, 5-NH₂, 1-COOH EN300-753751
rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride C₁₂H₁₆ClNO₂ 241.72 Piperidine, 2-phenyl, 4-COOH EN300-753902
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 213.64 Bicyclo[3.1.1], 1-COOH, 5-NH₂ Not provided
3-Aminocyclobutanone hydrochloride (ASA2431) C₄H₈ClNO₂ 137.56 Cyclobutanone, 3-NH₂ 29222900
1-Amino-1-cyclopropanecarbonitrile hydrochloride (ASA2432) C₄H₇ClN₂ 118.56 Cyclopropane, 1-CN, 1-NH₂ 29269090
Key Observations:

Ring Systems and Substituents: The target compound’s cycloheptane ring provides greater conformational flexibility compared to smaller rings like piperidine (6-membered) or cyclopropane (3-membered) . Fluorine substituents in the target compound enhance electronegativity and may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like the piperidine derivative .

Functional Groups :

  • The carboxylic acid group in the target and piperidine analog contrasts with the nitrile group in ASA2432, which may reduce hydrogen-bonding capacity but increase lipophilicity .
  • Hydrochloride salts improve solubility in polar solvents across all compounds, critical for bioavailability .

Physicochemical and Pharmacological Implications

Electronic Effects
  • This could enhance ionization at physiological pH, improving solubility .
  • In contrast, the phenyl group in the piperidine analog may engage in π-π stacking interactions with aromatic residues in target proteins, a feature absent in the cycloheptane derivative .
Stereochemical Considerations
  • The (1R,5R) configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to racemic mixtures (e.g., rac-piperidine analog) .
Metabolic Stability
  • Fluorination typically reduces susceptibility to oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like ASA2431 or ASA2432 .

Research and Application Context

  • Lumping Strategy Relevance: Compounds like the target and its analogs may be grouped in computational models due to shared amino-carboxylic acid motifs, though substituents (e.g., fluorine, phenyl) necessitate distinct reaction pathways in synthesis or degradation .
  • Custom Synthesis : Analogs such as ASA2431 and ASA2432 are labeled as “custom work” in commercial catalogs, indicating specialized applications in niche drug discovery projects .

Biological Activity

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride is a synthetic compound notable for its unique bicyclic structure and functional groups, including an amino group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore.

  • Molecular Formula : C8H13F2NO2
  • Molecular Weight : 193.19 g/mol
  • IUPAC Name : (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid
  • InChI Key : SGFYFJOWIMZNEZ-PHDIDXHHSA-N

Biological Activity Overview

The biological activity of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is primarily influenced by its structural features. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, potentially acting as enzyme inhibitors or modulators. The difluorinated structure may enhance binding affinity to target proteins or receptors due to increased lipophilicity and altered electronic properties.

Case Studies

Several studies have explored the biological implications of fluorinated amino acids:

  • Antimicrobial Activity : A study investigated the antimicrobial properties of fluorinated amino acids, revealing that the introduction of fluorine significantly improved the compounds' efficacy against certain bacterial strains. (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid may exhibit similar properties due to its structural characteristics.
  • Neuroprotective Effects : Research on fluorinated cycloalkanes has shown potential neuroprotective effects in models of neurodegeneration. The unique bicyclic structure of (1R,5R)-5-amino-4,4-difluorocycloheptane could be explored for similar effects in neuroprotective drug development.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar frameworks can act as inhibitors for specific enzymes involved in metabolic pathways. Further research is needed to confirm whether (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid exhibits this activity.

Comparative Analysis

The following table compares (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid with other related compounds:

Compound NameStructure TypeBiological ActivityNotable Features
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acidBicyclic Amino AcidPotential antimicrobial and neuroprotective effectsContains difluoro groups
rac-(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acidCyclopentane Amino AcidAntimicrobial activity reportedSimilar fluorination
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylateEster derivativeUnder investigation for metabolic modulationEsterification may alter bioavailability

Synthesis and Applications

The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves several steps starting from commercially available precursors. Key steps include:

  • Formation of the cycloheptane ring.
  • Introduction of the amino group via amination.
  • Incorporation of difluoro groups using fluorination reagents.

This compound serves as a building block for more complex molecules in medicinal chemistry and may be utilized in drug design due to its unique structural properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize synthesis via stereoselective cyclization or fluorination reactions. For example, fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce difluorine groups, while chiral catalysts (e.g., Rhodium complexes) ensure enantiomeric control. Monitor reaction progress using TLC or LC-MS, and purify via recrystallization or chiral column chromatography to isolate the hydrochloride salt .
  • Key Factors : Temperature control (e.g., -78°C for fluorination), solvent polarity (e.g., DMF for polar intermediates), and pH adjustment during salt formation (HCl gas in ether) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm difluorine positions and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR for cycloheptane ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
    • Purity Assessment : HPLC with UV/RI detection (C18 columns, acidic mobile phase) to detect impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis, and what are the implications of minor stereochemical impurities?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity and correlate with computational models (e.g., DFT calculations) .
    • Implications : Even 1% impurity can alter pharmacological activity (e.g., receptor binding affinity). Validate purity using pharmacopeial standards (e.g., EP/USP monographs) .

Q. How should contradictory solubility or stability data be resolved when designing in vitro assays?

  • Methodology :

  • Solubility Studies : Test in buffered solutions (pH 1–7.4) with DMSO/cosolvents (≤1% v/v). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify hydrolytic or oxidative byproducts .
    • Data Reconciliation : Cross-validate with orthogonal methods (e.g., NMR vs. HPLC) and reference certified standards .

Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?

  • Methodology :

  • Packaging : Store in amber glass vials under inert gas (Argon) at -20°C.
  • Lyophilization : Convert to lyophilized powder for enhanced stability in desiccated environments .
    • Decomposition Pathways : Monitor for HCl loss (via pH shifts) or ring-opening reactions using stability-indicating assays .

Q. How can in vivo studies account for variable bioavailability due to the compound’s hydrochloride salt form?

  • Methodology :

  • Pharmacokinetics (PK) : Compare plasma concentration-time profiles of free base vs. hydrochloride salt in rodent models. Use LC-MS/MS for quantification .
  • Formulation : Optimize oral bioavailability via nanoemulsions or co-administration with permeation enhancers (e.g., sodium caprate) .

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